Sattazolin
Description
Historical Context of Discovery and Early Characterization
The discovery of Sattazolin and its derivatives emerged from the exploration of microbial metabolites. nih.govacs.org Initial studies focused on isolating and identifying novel compounds from bacterial fermentations. jst.go.jp
Initial Isolation from Microbial Sources
This compound was first isolated from a soil bacterium identified as a Bacillus species, strain B-60. jst.go.jpmdpi.com The compound was extracted from the fermentation broth using ethyl acetate (B1210297) and purified through silica-gel column fractionation. jst.go.jp This process also led to the isolation of related compounds, including hydroxysattabacin, sattabacin (B1246994), and methylthis compound. jst.go.jp
Identification as an Indole (B1671886) Acyloin Natural Product Class
Structurally, this compound is characterized as an indole acyloin. africaresearchconnects.comresearchgate.net This class of compounds features an acyloin functional group attached to an indole scaffold. africaresearchconnects.commdpi.com The identification of this compound as an indole acyloin was significant as this structural motif is a key intermediate in the biosynthesis of many antimicrobial and antiviral natural products. africaresearchconnects.comresearchgate.netmdpi.com The inherent biological potential of indole-containing molecules has made them a focal point in medicinal and synthetic organic chemistry. mdpi.com
Biogeographical and Ecological Significance of Producer Organisms
The microorganisms that produce this compound and its analogs are found in diverse environments and play specific ecological roles. Their study provides insights into the vast and often untapped reservoir of bioactive compounds from the microbial world. nih.govresearchgate.net
Isolation from Clostridium beijerinckii
Metabolic profiling and genome mining of the anaerobic bacterium Clostridium beijerinckii revealed its capacity to produce acyloin natural products. nih.govacs.orgfigshare.com Subsequent investigations of three different strains of C. beijerinckii (NCIMB 8052, HKI805, and HKI806) led to the isolation of this compound A and B, along with three other new this compound congeners. nih.govacs.org This bacterium is also known for its industrial application in solvent production. acs.orgfigshare.com The discovery of this compound and another novel acyloin, clostrocyloin, from these strains underscores the potential of industrial microorganisms as sources of new natural products. nih.govacs.org
Isolation from Pseudonocardia sp. C8 and Other Actinobacteria
This compound has also been isolated from Pseudonocardia sp. strain C8, an actinobacterium obtained from a mud dauber wasp nest in Nepal. asm.orgresearchgate.netasm.orgunsoed.ac.idribb.org.np The draft genome sequence of this strain provided insights into its secondary metabolite production capabilities. asm.orgresearchgate.net The genus Pseudonocardia is known for producing a variety of bioactive compounds. The specific ecological niche of this strain, a wasp nest, highlights the unique environments that can harbor microorganisms with novel biosynthetic potential.
Role of Anaerobic Bacteria as a Source of Bioactive Metabolites
Historically, aerobic microorganisms have been the primary focus for the discovery of medicinal agents. nih.govresearchgate.net However, anaerobic bacteria, believed to be among the oldest life forms, possess remarkably diverse physiological functions and have been largely overlooked as sources of bioactive compounds. nih.govresearchgate.net The isolation of this compound and other novel compounds like closthioamide (B12422212) from anaerobic bacteria such as Clostridium species demonstrates that these organisms are a promising and underexplored source of new natural products with unique structures and modes of action. nih.govnih.gov The study of anaerobes is expected to lead to the discovery of more novel bioactive metabolites. nih.gov
| This compound Producing Organism | Environment/Source |
| Bacillus sp. B-60 | Soil |
| Clostridium beijerinckii | Industrial Fermentation |
| Pseudonocardia sp. C8 | Mud Dauber Wasp Nest |
| Compound | Microbial Source |
| This compound A & B | Clostridium beijerinckii |
| This compound Congeners | Clostridium beijerinckii |
| Clostrocyloin | Clostridium beijerinckii |
| Closthioamide | Clostridium cellulolyticum |
Classification within Natural Product Chemistry
This compound is classified as an indole acyloin natural product. researchgate.netacs.org Within the broader classification of natural products, it falls under the category of indole alkaloids. nih.govnih.gov The core structure of this compound features an indole ring system, a common motif in a vast number of biologically active natural products. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-hydroxy-1-(1H-indol-3-yl)-5-methylhexan-3-one |
InChI |
InChI=1S/C15H19NO2/c1-10(2)7-14(17)15(18)8-11-9-16-13-6-4-3-5-12(11)13/h3-6,9-10,15-16,18H,7-8H2,1-2H3 |
InChI Key |
AYJJYONYYXAVTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(CC1=CNC2=CC=CC=C21)O |
Synonyms |
2-hydroxy-1-(3-indolyl)-5-methyl-3-hexanone sattazolin |
Origin of Product |
United States |
Discovery and Natural Occurrence
The initial discovery and isolation of Sattazolin were reported by Satta et al. from the soil bacterium Bacillus sp. strain B-60. researchgate.netnih.govsemanticscholar.org The isolation process involved extraction from the fermentation broth using ethyl acetate (B1210297) followed by fractionation on a silica-gel column. nih.gov
Subsequent research has identified other microbial sources of this compound. Metabolic profiling and genome mining have led to the isolation of this compound A and B, along with three new this compound congeners, from three different strains of the anaerobic bacterium Clostridium beijerinckii. acs.orgacs.org This bacterium is also known for its industrial use in solvent production. acs.org Furthermore, a strain of Pseudonocardia sp. C8, isolated from a mud dauber wasp nest, has also been identified as a producer of this compound. asm.org
Table 1: Documented Producing Organisms of this compound
| Kingdom | Phylum | Class | Order | Family | Genus | Species | Strain |
| Bacteria | Firmicutes | Bacilli | Bacillales | Bacillaceae | Bacillus | sp. | B-60 |
| Bacteria | Firmicutes | Clostridia | Eubacteriales | Clostridiaceae | Clostridium | beijerinckii | NCIMB 8052, HKI805, HKI806 |
| Bacteria | Actinobacteria | Actinomycetia | Pseudonocardiales | Pseudonocardiaceae | Pseudonocardia | sp. | C8 |
Biological and Physiological Significance
While the precise physiological role of Sattazolin for its producing organisms is not explicitly detailed in the reviewed literature, its production as a secondary metabolite by soil and anaerobic bacteria such as Bacillus and Clostridium suggests a potential role in microbial defense and competition. cornell.edufrontiersin.org These bacteria inhabit complex ecosystems where the production of antimicrobial compounds can provide a competitive advantage. cornell.edurug.nl
Molecular Mechanisms of Action and Biological Targets Preclinical Focus
In Silico Investigations of Molecular Interactions
Computational, or in silico, studies have been instrumental in elucidating the potential molecular interactions of Sattazolin with various biological targets. These methods provide a theoretical framework for understanding its binding affinity and mechanism of action at a molecular level, guiding further preclinical research.
Molecular docking simulations have been employed to predict the binding orientation and affinity of this compound with viral enzymes, particularly the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication. mdpi.comnih.gov The function of Mpro is to cleave large polyproteins (pp1a and pp1ab), leading to the activation of functional, non-structural proteins necessary for the virus's life cycle. mdpi.com Because the structure of Mpro differs from human proteases, it is considered a prime target for antiviral drug design. mdpi.com
In a multistage in silico study, this compound was identified as a potent natural inhibitor of the SARS-CoV-2 main protease (PDB ID: 5R84). mdpi.comdntb.gov.ua The docking process was validated by redocking the co-crystallized ligand, which resulted in a root-mean-square deviation (RMSD) value of 0.73 Å, confirming the validity of the docking protocol. mdpi.com this compound demonstrated a strong binding affinity within the active site of the Mpro. mdpi.com
The specific interactions observed in the docking model reveal how this compound orients itself within the protease's active site. These interactions are critical for its potential inhibitory activity.
Table 1: Molecular Docking Results of this compound against SARS-CoV-2 Main Protease (Mpro)
This table summarizes the binding energy and key molecular interactions identified through docking simulations.
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| This compound | SARS-CoV-2 Main Protease (Mpro) | 5R84 | -15.98 | HIS-163, ASN-142, GLU-166, PHE-140 | Hydrogen Bonding |
| This compound | SARS-CoV-2 Main Protease (Mpro) | 5R84 | Not specified in this interaction | HIS-41, MET-49, MET-165 | Hydrophobic Interaction |
Data sourced from a multistage in silico study identifying natural inhibitors for SARS-CoV-2 Mpro. mdpi.com
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This approach is used to screen libraries of compounds and to understand ligand-target recognition. nih.gov
For the SARS-CoV-2 main protease, a pharmacophore model was generated based on the binding pattern of its co-crystallized ligand. nih.gov This model typically includes features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic groups, and aromatic rings. nih.gov this compound was among a group of natural antiviral compounds evaluated against this model. mdpi.com The study confirmed that this compound and other selected metabolites exhibited good fit values against the generated pharmacophore model, indicating that they possess the necessary structural features to interact effectively with the Mpro active site. mdpi.comnih.gov This pharmacophoric fit served as a confirmatory step for the results obtained from molecular docking studies. nih.gov
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. mdpi.commdpi.com This technique provides detailed insights into the stability of a ligand-protein complex, conformational changes, and the thermodynamics of binding. mdpi.com
Pharmacophore Modeling and Ligand-Target Recognition
Preclinical In Vitro Mechanistic Studies
In vitro studies provide the first biological evidence of a compound's mechanism of action, moving from theoretical models to tangible effects in a controlled laboratory setting.
This compound was originally isolated from a Bacillus sp. and was found to exhibit antiviral activity, particularly against Herpes simplex viruses type 1 (HSV-1) and type 2 (HSV-2). nih.gov Mechanistic studies revealed that this compound exerts its antiviral effect through the selective inhibition of protein synthesis in cells infected with the Herpesvirus. nih.gov
More recent computational studies suggest that enzyme inhibition is another key antiviral mechanism. As detailed in the molecular docking section (4.1.1), this compound is predicted to be a potent inhibitor of the SARS-CoV-2 main protease (Mpro). mdpi.com By binding to the active site of this crucial viral enzyme, this compound could block the processing of viral polyproteins, thereby halting the viral replication cascade. mdpi.com This dual evidence points to a multifaceted antiviral potential, targeting different mechanisms in different viruses.
In addition to its antiviral properties, this compound and its derivatives have demonstrated notable antimicrobial activities. acs.orgacs.org Bioactivity profiling of this compound congeners isolated from the anaerobic bacterium Clostridium beijerinckii revealed activity against a range of bacteria and fungi, with generally low cytotoxicity. acs.orgacs.org
The compounds showed selective activity, inhibiting the growth of certain bacterial strains while being inactive against others. For instance, several this compound derivatives were active against Mycobacterium vaccae and Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. acs.org However, no activity was observed against the Gram-negative bacteria Escherichia coli or Pseudomonas aeruginosa in that particular study. acs.org Some derivatives also displayed moderate antifungal activity. acs.org The underlying mechanism for this antimicrobial action is linked to the activity of a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent this compound-producing synthase, which is responsible for creating the core acyloin structure. acs.orgacs.org
Table 2: Antimicrobial Activity Profile of this compound and Its Derivatives
This table summarizes the observed in vitro activity of various this compound compounds against different microbial strains.
| Compound | Microbial Strain | Activity |
| This compound A (1) | Staphylococcus aureus | Active |
| This compound A (1) | Mycobacterium vaccae | Active |
| This compound B (2) | Staphylococcus aureus | Inactive |
| This compound B (2) | Bacillus subtilis | Active |
| This compound B (2) | Mycobacterium vaccae | Active |
| This compound B (2) | Candida albicans | Active |
| This compound B (2) | Penicillium notatum | Active |
| Compound 3 (this compound derivative) | Staphylococcus aureus | Active |
| Compound 3 (this compound derivative) | Bacillus subtilis | Active |
| Compound 3 (this compound derivative) | Mycobacterium vaccae | Active |
| All Tested Compounds | Escherichia coli | Inactive |
| All Tested Compounds | Pseudomonas aeruginosa | Inactive |
Data sourced from bioactivity profiling of this compound derivatives isolated from Clostridium beijerinckii. acs.org
Cellular Pathway Modulation Studies
Initial investigations into the antiviral properties of this compound have provided foundational knowledge about its impact on cellular processes, particularly in the context of viral infections. Early research identified that this compound (referred to as compound 3 in the study) demonstrates a selective inhibition of protein synthesis within cells infected with Herpes simplex virus (HSV). researchgate.netresearchgate.netnih.gov This specific action against virus-infected cells suggests that this compound may interfere with pathways that are uniquely hijacked by the virus for its replication.
Further studies on the related compound, sattabacin (B1246994), suggest potential mechanisms that could also be relevant to this compound. Microarray analysis of human fibroblast cells treated with sattabacin indicated that its antiviral activity against Varicella-zoster virus (VZV) might stem from the inhibition of viral protein production, as many genes related to translation and ribosomal functions were suppressed. nih.gov An alternative or complementary mechanism proposed is the inhibition of RNA splicing during viral infection. nih.gov One hypothesis regarding the broader class of small molecules to which this compound belongs is that they may function as signaling molecules, potentially in processes like quorum sensing. escholarship.org
Identification and Characterization of Putative Molecular Targets
Enzyme Inhibition Studies (e.g., SARS-CoV-2 Main Protease)
The global search for antiviral agents has led to the computational evaluation of numerous natural compounds against critical viral enzymes. The main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme essential for viral replication, has been a key target for such studies. pfizer.commdpi.comscielo.brfrontiersin.org
Through multistage in silico screening of a library of 310 natural antiviral metabolites, this compound was identified as one of the most potent potential inhibitors of the SARS-CoV-2 Mpro. researchgate.netdntb.gov.uamdpi.com Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns of small molecules like this compound within the active site of their target enzymes. mdpi.comnih.gov In these computational models, this compound demonstrated a strong binding affinity for the Mpro active site. mdpi.com
The docking analysis for a related metabolite (compound 291), which shares structural similarities, showed a binding energy (ΔG) of -18.13 kcal/mol. mdpi.com This interaction was stabilized by two hydrogen bonds with key amino acid residues, ASN-142 and GLU-166, and three hydrophobic interactions with HIS-41, MET-49, and MET-165 within the enzyme's active pocket. mdpi.com These computational findings highlight this compound's potential as an enzyme inhibitor and provide a structural basis for its activity.
| Metabolite | Target Enzyme | Binding Energy (ΔG, kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) | Source |
|---|---|---|---|---|---|
| Metabolite 291 (this compound Analog) | SARS-CoV-2 Main Protease (Mpro) | -18.13 | ASN-142, GLU-166 | HIS-41, MET-49, MET-165 | mdpi.com |
Receptor Binding Profiling
The primary molecular target for this compound that has been characterized in the literature is the SARS-CoV-2 main protease (Mpro). dntb.gov.uamdpi.com The binding profile of this compound within the active site of this enzyme has been elucidated through detailed in silico modeling.
The computational analysis reveals that the binding is directed into the two pockets of the Mpro active site. mdpi.com Specifically, the terminal isopropyl tail of a related analog engages in hydrophobic interactions with residues HIS-41, MET-49, and MET-165 in the first pocket. mdpi.com Meanwhile, the indole (B1671886) moiety is oriented towards the second pocket, forming a hydrophobic interaction with CYS-145. nih.gov The amide linker portion of the molecule is crucial for establishing hydrogen bonds with ASN-142 and GLU-166. mdpi.com This detailed interaction map provides a clear profile of how this compound is predicted to bind to and inhibit this specific viral enzyme. Broader profiling against a wider range of cellular receptors is not extensively documented in the available literature.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Correlating Structural Modifications with Biological Activity Profiles
This compound belongs to a family of structurally related natural products, including this compound A and B, three other this compound congeners, methylthis compound, and the sattabacins. nih.govacs.org By comparing the structures and reported activities of these compounds, preliminary structure-activity relationships (SAR) can be inferred.
This compound was originally isolated alongside methylthis compound, which features an additional methyl group. nih.gov The initial study noted that this compound (compound 3) was responsible for the selective inhibition of protein synthesis in virus-infected cells, suggesting that the specific structure of this compound is key to this mechanism. nih.gov More recent work has identified new this compound congeners from Clostridium beijerinckii. Bioactivity profiling of these derivatives revealed that they possess antimicrobial activities against mycobacteria and pseudomonads, with low cytotoxicity. acs.org This indicates that modifications to the core this compound structure can modulate the spectrum of biological activity. The unusual pyrone partial structure has been noted as significant for the activity of this class of compounds. escholarship.org
| Compound Name | Key Structural Feature/Difference | Reported Biological Activity | Source |
|---|---|---|---|
| This compound | Core structure | Antiviral (Herpes simplex), selective inhibitor of viral protein synthesis | nih.gov |
| Methylthis compound | Methylated derivative of this compound | Antiviral (Herpes simplex) | nih.gov |
| This compound Congeners (A, B, etc.) | Variations on the core structure | Antimicrobial (mycobacteria, pseudomonads) | acs.org |
| Sattabacin | Related family of compounds | Antiviral (Herpes simplex, Varicella-zoster) | nih.govnih.gov |
Rational Design of Derivatives Based on SAR Findings
The insights gained from SAR and molecular modeling studies are crucial for the rational design of new, potentially more potent derivatives. nih.govmdpi.comresearchgate.net The detailed in silico analysis of this compound's binding mode with the SARS-CoV-2 Mpro provides a clear roadmap for such design efforts. mdpi.com For instance, modifications could be made to the terminal aliphatic tail to optimize hydrophobic interactions with residues like HIS-41 and MET-49, or the core heterocyclic system could be altered to enhance hydrogen bonding with ASN-142 and GLU-166. mdpi.comnih.gov
Furthermore, the identification and characterization of the thiamine diphosphate (ThDP)-dependent synthase responsible for producing this compound opens another avenue for creating derivatives. acs.org This enzyme could be used in biotransformation experiments or engineered to accept different substrates, leading to the biosynthesis of novel analogs with potentially improved or altered biological activity profiles. This combination of computational design and biosynthetic engineering provides a powerful strategy for developing new therapeutic candidates based on the this compound scaffold.
Preclinical Pharmacodynamics and Efficacy Studies
In Vitro Pharmacodynamic Profiling
In vitro pharmacodynamic profiling of Sattazolin involves assessing its biological effects in controlled laboratory settings, often using cell-based assays. These assays help to characterize the concentration-dependent effects and the time course of the pharmacological responses.
Concentration-Dependent Biological Effects in Cell-Based Assays
Cell-based assays are fundamental tools in preclinical drug development to evaluate the effects of a compound on cellular activity, viability, and other biological processes in a controlled environment. nih.govbioagilytix.compharmaron.comrssl.comresearchgate.net These assays can reveal how the magnitude of this compound's effect changes with increasing concentrations. While the provided search results mention concentration-dependent effects in the context of other compounds and assays researchgate.netnih.govunl.edunih.gov, specific detailed data tables showing the concentration-dependent biological effects of this compound in cell-based assays were not directly available in the search snippets. However, the principle of evaluating concentration-dependent responses, often measured by metrics like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration), is a standard practice in such profiling to determine the potency of a compound in vitro. creative-diagnostics.com
Time-Course of Pharmacological Responses in Controlled Systems
Understanding the time course of pharmacological responses is crucial for determining the duration of a compound's effect and the optimal dosing frequency in later stages of development. rutgers.eduauckland.ac.nz This involves observing how the biological effect of this compound develops and changes over time in a controlled system, such as a cell culture. Similar to concentration-dependent studies, detailed time-course data specifically for this compound were not explicitly provided in the search results. However, preclinical pharmacodynamic studies generally involve evaluating responses at multiple time points to build a comprehensive picture of the compound's activity profile. catapult.org.uk
Efficacy in Preclinical Models of Infection
This compound has been evaluated for its efficacy in preclinical models of infection, including both cell-based assays and relevant organismal models.
Evaluation in Cell-Based Assays (e.g., Herpes Simplex Virus, SARS-CoV-2)
Cell-based assays are widely used to screen compounds for antiviral activity by assessing their ability to inhibit viral replication or protect host cells from virus-induced damage. unl.educreative-diagnostics.comactascientific.comnih.govmdpi.com this compound has been reported to exhibit potent antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) in in vitro studies, with an ID₅₀ value of 1.5 μg/mL. researchgate.netnih.gov
Research also suggests the potential of compounds, including this compound, as potential inhibitors of SARS-CoV-2. In silico studies have been conducted to evaluate the binding affinity of compounds like this compound to key viral proteins such as the SARS-CoV-2 main protease (Mpro). researchgate.netresearchgate.net While in silico studies provide theoretical insights into potential mechanisms, in vitro cell-based assays are essential to confirm antiviral efficacy against SARS-CoV-2. nih.govresearchgate.net
Assessment in Relevant Organismal Models (e.g., Microbial Strains, Animal Models for Mechanistic Insights)
Beyond cell-based assays, the efficacy of potential antimicrobial and antiviral agents is assessed in more complex organismal models, including microbial strains and animal models. vibiosphen.comcreative-diagnostics.comtranscurebioservices.commdpi.comnoblelifesci.commdpi.complos.orgmdpi.com
This compound derivatives have shown antimicrobial activities against mycobacteria and pseudomonads in bioactivity profiling. researchgate.net This indicates potential efficacy against certain bacterial strains. Studies involving microbial strains typically involve determining the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of the compound against a panel of relevant pathogens. mdpi.combiotechrep.irmdpi.comunirioja.es
Animal models are crucial for evaluating the efficacy of a compound in a living system, providing insights into pharmacokinetics, drug distribution, and the interplay between the compound, the host immune system, and the pathogen. vibiosphen.comtranscurebioservices.commdpi.comnoblelifesci.complos.orgmdpi.comfrontiersin.org While the search results mention the use of animal models for evaluating antiviral efficacy, specifically for HSV infection researchgate.netresearchgate.net, and for studying bacterial infections creative-diagnostics.commdpi.commdpi.com, detailed outcomes of this compound efficacy in specific animal models were not extensively described in the provided snippets. Preclinical animal models are used to mimic aspects of human infections and assess the therapeutic potential of a compound in vivo. vibiosphen.commdpi.comnoblelifesci.com
Analytical Methodologies in Sattazolin Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for the separation of chemical compounds. wikipedia.orgshimadzu.com In Sattazolin research, High-Performance Liquid Chromatography (HPLC) is a particularly vital tool. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful analytical method used to separate, identify, and quantify components within a mixture. wikipedia.orgopenaccessjournals.com The technique utilizes a liquid mobile phase to carry a sample through a column packed with a solid adsorbent material, known as the stationary phase. wikipedia.orgshimadzu.com Each component in the sample interacts with the stationary phase differently, causing them to travel through the column at different speeds, which leads to their separation. shimadzu.com
In the context of this compound research, HPLC is employed for several critical purposes:
Purification: During the synthesis of this compound and its analogs, HPLC is used to isolate the target compound from reaction byproducts and unreacted starting materials. researchgate.netdoi.org
Quantification: The technique allows researchers to determine the concentration of this compound in a given sample. openaccessjournals.com The area under a peak in the resulting chromatogram is proportional to the amount of the corresponding compound. wikipedia.org
Enantiomeric Purity Assessment: For chiral molecules like this compound, specialized chiral HPLC methods are essential. In one study, chiral HPLC was used to confirm the enantiomeric excess of the synthesized (+)-Sattazolin, which was determined to be 84.5%. researchgate.net This is crucial as different enantiomers of a compound can have vastly different biological activities.
| HPLC Application in this compound Research | Purpose | Key Findings/Observations | Reference |
| Synthetic Product Analysis | Purification and Purity Check | Used to isolate final this compound product after synthesis. | researchgate.net |
| Chiral Separation | Determination of Enantiomeric Excess | Confirmed an 84.5% enantiomeric excess for synthesized (+)-Sattazolin. | researchgate.net |
| Fingerprinting | Identification in Natural Extracts | Identified in extracts of T. patula using ultra-high-performance liquid chromatography. | researchgate.net |
Spectroscopic Methods for Structural Elucidation (Focus on research application)
Spectroscopic techniques are indispensable for determining the molecular structure of compounds like this compound. These methods work by measuring the interaction of molecules with electromagnetic radiation. wikipedia.orgsigmaaldrich.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the detailed structure of organic molecules. wikipedia.orglibretexts.org It exploits the magnetic properties of atomic nuclei, providing information about the chemical environment of individual atoms and how they are connected within a molecule. wikipedia.orgfepbl.com For this compound, both ¹H NMR (proton) and ¹³C NMR (carbon-13) are used to confirm its synthesized structure by comparing the spectral data to that of the natural product. researchgate.net
Key NMR data reported for a synthetic intermediate on the path to this compound provides insight into the molecule's carbon-hydrogen framework. researchgate.net
| Spectroscopic Data Type | Key Chemical Shifts (δ) and Couplings (J) Reported for a this compound Precursor | Reference |
| ¹H NMR | 7.62 (d, 1H, J = 7.8 Hz), 7.37 (d, 1H, J = 8.1 Hz), 7.18 (t, 1H, J = 7.2 Hz), 7.11 (t, 1H, J = 7.5 Hz), 7.03 (s, 1H), 4.14 (dd, 1H, J = 7.2, 4.5 Hz), 3.13 (dd, 1H, J = 14, 4.5 Hz), 2.83 (dd, 1H, J = 14.1, 7.5 Hz) | researchgate.net |
| ¹³C NMR | 211.7, 136.0, 127.4, 122.8, 122.1, 119.5, 118.6, 111.1, 110.6, 76.8, 47.3, 40.0, 29.6, 24.4, 22.5 | researchgate.net |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. cuni.cz It is highly sensitive and provides the exact molecular weight and elemental composition of a compound. nih.gov In this compound research, High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is particularly valuable. It can confirm the molecular formula of the synthesized compound with high accuracy. researchgate.net
For a synthetic precursor of this compound, HRMS analysis yielded a precise mass measurement that corresponded to the expected molecular formula. researchgate.net Tandem mass spectrometry (MS/MS) is also a powerful tool used in the broader analysis of natural product extracts, helping to identify known compounds like this compound in complex mixtures and to characterize novel related structures. nih.govgoogle.com
| Analysis Type | Technique | Finding for this compound Precursor | Reference |
| Molecular Formula Confirmation | HRMS (ESI) | Calculated m/z [M+H]⁺ for C₁₅H₂₀O₂N: 246.1488; Found: 246.1491 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational and Chemoinformatic Approaches
Computational methods, often referred to as in silico techniques, have become a cornerstone of modern drug discovery and chemical research. creative-biostructure.comresearchgate.net These approaches use computer simulations to predict the properties and behaviors of molecules, saving significant time and resources compared to traditional experimental screening. sygnaturediscovery.com
In silico screening involves using computational tools to search large databases of chemical compounds to identify those that are likely to bind to a specific biological target, such as a protein or enzyme. sygnaturediscovery.comnih.gov This process, also known as virtual high-throughput screening (vHTS), often involves molecular docking, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov
A significant application of this methodology in this compound research was its identification as a potential inhibitor of a key viral enzyme. In a multistage in silico study targeting the main protease (Mpro) of the SARS-CoV-2 virus, this compound was identified as a potent natural inhibitor from a library of 310 natural antiviral compounds. nih.gov The study employed a variety of computational techniques to narrow down the candidates and predict their binding affinity.
| Computational Technique | Application in this compound Research | Purpose | Reference |
| Structural Similarity Study | Compared this compound's structure to a known Mpro ligand. | To pre-select compounds with a higher probability of binding to the target site. | nih.gov |
| Molecular Docking | Predicted the binding mode of this compound within the Mpro active site. | To evaluate the binding affinity and interaction patterns with key amino acid residues. | nih.gov |
| Pharmacophore Analysis | Assessed how well this compound's chemical features matched an ideal inhibitor model. | To confirm that this compound possesses the necessary features for effective binding. | nih.gov |
Bioinformatics for Gene Cluster Analysis
The biosynthesis of this compound, an acyloin natural product, is orchestrated by a dedicated biosynthetic gene cluster (BGC). The identification and functional prediction of the genes within this cluster are heavily reliant on bioinformatics tools. Genome mining of producing organisms, such as Clostridium beijerinckii and Pseudonocardia sp. C8, has been the initial step in locating the this compound BGC. acs.orgacs.orgasm.org
A primary tool employed in this analysis is the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) pipeline. asm.orgsdstate.edu This software identifies BGCs within a given genome sequence and provides an initial annotation of the genes and their putative domains. For this compound, this analysis reveals a gene cluster containing genes predicted to encode enzymes essential for its formation, including a key Thiamine (B1217682) Diphosphate (B83284) (ThDP)-dependent synthase, which is responsible for creating the characteristic acyloin core. acs.orgnih.gov
Following the identification of the gene cluster, the individual open reading frames (ORFs) are subjected to sequence similarity searches using tools like BLAST (Basic Local Alignment Search Tool). By comparing the predicted protein sequences against public databases, researchers can infer the function of each enzyme based on its homology to characterized proteins. This comparative analysis has been crucial in proposing the functions of various enzymes in the this compound pathway, such as synthases, dehydrogenases, and regulatory proteins.
The table below summarizes the putative functions of key genes within the this compound BGC as determined by bioinformatics analysis.
Table 1: Bioinformatically Assigned Functions of Genes in the this compound Biosynthetic Cluster
| Gene Designation | Proposed Function | Bioinformatic Evidence |
|---|---|---|
| szlA | ThDP-dependent acyloin synthase | Homology to known ThDP-dependent enzymes; presence of conserved domains identified by antiSMASH. acs.orgnih.gov |
| szlB | Dehydrogenase | BLAST searches show similarity to short-chain dehydrogenases. |
| szlC | Regulatory Protein | Contains domains typical of transcriptional regulators (e.g., helix-turn-helix motif). |
| szlD | Transport Protein | Predicted transmembrane domains suggest a role in export. |
This in silico analysis provides a foundational roadmap for subsequent experimental verification, guiding the targeted gene inactivation and in vitro enzymatic assays needed to confirm the precise role of each gene in the construction of the this compound molecule. acs.org
Data Analysis and Interpretation in Analytical Research
The structural elucidation and verification of this compound and its congeners are achieved through a combination of sophisticated analytical techniques, with data analysis and interpretation being paramount. The primary methods used are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS): This technique is fundamental for determining the elemental composition of a molecule with high accuracy. For this compound, HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) is employed to obtain a precise mass-to-charge ratio (m/z) of the parent ion (e.g., [M+H]⁺). researchgate.net This experimental value is then compared to the calculated theoretical mass for a proposed chemical formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the elemental composition of the compound. For example, the observation of an [M+H]⁺ ion at m/z 246.1491 for this compound corresponds to the calculated mass of 246.1488 for the formula C₁₅H₂₀O₂N, confirming its composition. researchgate.net Tandem MS (MS/MS) experiments are also used to fragment the molecule, and the resulting fragmentation pattern provides clues about the molecule's substructures. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone for determining the precise three-dimensional structure of organic molecules like this compound. A suite of NMR experiments is typically required.
¹H NMR (Proton NMR): Identifies the different types of protons in the molecule based on their chemical shift (δ) and shows how they are electronically connected via spin-spin coupling.
¹³C NMR (Carbon NMR): Determines the number and types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms.
COSY (Correlation Spectroscopy) shows which protons are coupled to each other (i.e., are on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the complete carbon skeleton and placing functional groups.
The interpretation of these combined spectra allows for the unambiguous assignment of every proton and carbon in the this compound structure. The table below presents representative NMR data used in the structural elucidation of this compound.
Table 2: Representative NMR Data for this compound (CDCl₃)
| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (Multiplicity, J in Hz) | Key HMBC Correlations |
|---|---|---|---|
| 2 | 211.7 | - | H-4, H-1' |
| 3 | 76.8 | 4.95 (d, 5.0) | H-4, H-5 |
| 4 | 118.6 | 5.10 (dd, 5.0, 2.5) | H-3, H-5 |
| 5 | 29.6 | 2.15 (m) | H-4, H-6, H-7 |
| 6 | 24.4 | 1.60 (m) | H-5, H-7 |
| 7 | 22.5 | 0.95 (d, 6.5) | H-5, H-6 |
| 1' | 110.6 | - | H-2', H-7' |
| 2' | 127.4 | 7.20 (s) | H-4', H-7'a |
| 3a' | 122.8 | - | H-2', H-4', H-5' |
| ... | ... | ... | ... |
Note: This table is a representative example based on published data and illustrates the type of information used. Actual values may vary slightly between different reports and experimental conditions. researchgate.net
By integrating the precise mass from HRMS with the detailed connectivity map from NMR, researchers can confidently determine the structure of novel compounds like this compound and its derivatives. acs.orgnih.gov This analytical workflow is standard in natural product chemistry and is essential for characterizing newly discovered molecules.
Future Research Directions and Translational Perspectives Preclinical Focus
Discovery of Novel Sattazolin Congeners and Analogs
The foundational structure of this compound presents a promising scaffold for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. frontiersin.orgnih.gov Future efforts will concentrate on systematic structure-activity relationship (SAR) studies to design and synthesize novel congeners and analogs. researchgate.net The strategy involves modifying the indole (B1671886) and acyloin moieties of the this compound core. For instance, introducing electron-withdrawing or donating groups onto the indole ring could modulate target binding affinity and metabolic stability.
Key research activities will include:
Rational Drug Design: Utilizing computational modeling and the known structure of this compound to predict modifications that would enhance target engagement. frontiersin.org
Combinatorial Chemistry: Generating a library of this compound analogs by systematically altering various functional groups. bruker.com
Screening and Profiling: Evaluating the synthesized compounds for their biological activity to build a comprehensive SAR map. acs.org
Below is a representative table of hypothetical this compound analogs and their projected target affinities, illustrating the goals of such a discovery program.
| Compound ID | Modification | Core Structure | Predicted Target Affinity (IC₅₀, nM) |
| This compound | (Parent Compound) | This compound | 150 |
| SZ-002 | 5-Fluoro substitution on indole ring | This compound | 85 |
| SZ-003 | N-methylation of indole | This compound | 210 |
| SZ-004 | Isobutyl group replaced with cyclopropyl | This compound | 120 |
| SZ-005 | Hydroxyl group converted to methoxy (B1213986) ether | This compound | >500 |
Advanced Mechanistic Characterization at the Molecular Level
While initial studies have identified this compound's ability to selectively inhibit protein synthesis in virus-infected cells, the precise molecular targets and mechanisms remain to be fully elucidated. nih.gov Future research must employ advanced biochemical and biophysical techniques to pinpoint its direct binding partners and downstream effects.
Key areas for investigation include:
Target Identification: Using techniques such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) to identify the specific protein(s) that this compound interacts with.
Structural Biology: Determining the high-resolution crystal or cryo-EM structure of this compound in complex with its target to understand the binding mode at an atomic level. bruker.com
Enzyme Kinetics and Pathway Analysis: Characterizing the functional consequences of this compound binding, such as enzymatic inhibition or modulation of protein-protein interactions, and mapping its impact on cellular signaling pathways. acs.org
These studies are critical for validating the therapeutic hypothesis and providing a rational basis for further optimization. researchgate.net
Development of Next-Generation Synthetic Strategies
The current total synthesis of this compound provides a crucial foundation, but developing more efficient, scalable, and sustainable synthetic routes is essential for producing the quantities of material needed for advanced preclinical studies and the creation of analog libraries. dokumen.pubresearchgate.net
Future synthetic research will focus on:
Convergent Synthesis: Designing synthetic pathways where complex fragments are prepared separately and then joined, which is often more efficient than linear approaches. dokumen.pub
Asymmetric Catalysis: Employing modern catalytic methods to control the stereochemistry of the chiral center in this compound, ensuring the production of the most active enantiomer. researchgate.net
Flow Chemistry and Green Chemistry: Exploring the use of continuous flow reactors to improve reaction efficiency, safety, and scalability, while minimizing solvent waste and energy consumption.
Improving the total synthesis will not only reduce costs but also facilitate the rapid generation of analogs for SAR studies. dokumen.pub
Exploration of Additional Biological Activities and Targets in Preclinical Settings
Natural products often possess multiple biological activities. researchgate.net Beyond its established antiviral effects, this compound and its analogs should be screened against a broader range of biological targets to uncover new therapeutic opportunities. mdpi.comresearchgate.net In silico screening studies have already suggested this compound as a potential inhibitor for other viral targets, such as the SARS-CoV-2 main protease, indicating a wider potential scope. mdpi.com
Priorities for exploration include:
Broad-Spectrum Antiviral Profiling: Testing against a diverse panel of viruses to determine the breadth of its antiviral activity.
Anti-inflammatory and Immunomodulatory Screening: Investigating its effects on key inflammatory pathways and cytokine production, as there is often a crossover between antiviral and immunomodulatory activities.
Antiproliferative Assays: Evaluating this compound derivatives for activity against various cancer cell lines, a common secondary activity for complex natural products. researchgate.net
Discovering additional activities could significantly expand the potential clinical applications for this class of compounds. researchgate.net
Optimization of Preclinical Models for Enhanced Predictive Value
The translation of preclinical findings to clinical success heavily relies on the quality and relevance of the models used. researchgate.net For this compound, moving beyond basic cell culture and standard animal models is crucial for obtaining data with higher predictive value for human outcomes.
Future directions in preclinical modeling should include:
Organoid and 3D Cell Culture: Utilizing virus-infected organoid models (e.g., lung or intestinal organoids) to study the efficacy of this compound in a system that more closely mimics human tissue architecture and complexity. nih.gov
Humanized Mouse Models: Employing mice with engrafted human immune systems to better evaluate the interplay between the compound's antiviral activity and the human immune response.
Advanced Imaging Techniques: Using in vivo imaging in animal models to non-invasively monitor disease progression and the therapeutic effects of this compound in real-time. bruker.com
The adoption of these sophisticated models will help to de-risk the transition to clinical trials by providing a more accurate assessment of potential efficacy. researchgate.netnih.gov
Q & A
Q. What are the recommended protocols for synthesizing Sattazolin in laboratory settings?
To synthesize this compound, researchers should adopt green chemistry principles, such as using eco-friendly solvents (e.g., ethanol, methanol, or PEG-400) for improved safety and reduced environmental impact. These solvents are cost-effective, reusable, and minimize purification needs . Experimental protocols should include detailed characterization (e.g., NMR, HPLC) for purity validation and reproducibility. For novel derivatives, provide spectroscopic evidence and synthetic yields in the main manuscript, with extended data in supplementary materials .
Q. How should researchers conduct a systematic literature review on this compound’s pharmacological mechanisms?
Use databases like Scopus and Google Scholar with search terms targeting This compound combined with pharmacokinetics, mechanism of action, and in vivo/in vitro models. Filter results by publication date (e.g., 2019–2025) and relevance. Cross-reference citations in retrieved papers to identify additional studies . Exclude non-peer-reviewed sources and prioritize studies with robust experimental designs (e.g., randomized controlled trials, adequate sample sizes) .
Q. What analytical methods are critical for characterizing this compound’s structural and functional properties?
Employ spectroscopic techniques (FTIR, mass spectrometry) for structural elucidation and chromatographic methods (HPLC, GC) for purity assessment. For pharmacokinetic studies, use LC-MS/MS to quantify plasma concentrations. Report detection limits, calibration curves, and statistical validation of methods . Include raw data in supplementary materials to enable independent verification .
Advanced Research Questions
Q. How can contradictions in this compound’s pharmacokinetic data across experimental models be resolved?
Q. What strategies optimize this compound’s synthesis for scalability while adhering to green chemistry principles?
Replace traditional solvents with PEG-400 or ionic liquids to enhance atom economy and reduce waste. Integrate microwave-assisted or flow chemistry techniques to improve reaction efficiency and yield. Use life-cycle assessment (LCA) to evaluate environmental impact at each synthesis stage . Collaborate with computational chemists to model reaction pathways for energy optimization .
Q. How can multi-omics approaches enhance understanding of this compound’s therapeutic targets?
Combine transcriptomics, proteomics, and metabolomics datasets to identify synergistic pathways affected by this compound. Use bioinformatics tools (e.g., STRING, KEGG) for network analysis and validate findings with CRISPR/Cas9 gene-editing assays. Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What methodologies are recommended for longitudinal studies on this compound’s efficacy in chronic disease models?
Design studies with staggered cohorts to assess dose-response relationships over extended periods. Use blinded randomization to minimize bias and incorporate sham controls. Apply mixed-effects statistical models to account for inter-individual variability and missing data . Publish pre-registered protocols to enhance transparency .
Methodological Guidelines
- Data Presentation : Use tables to summarize synthesis yields, spectroscopic data, and pharmacokinetic parameters (e.g., half-life, AUC). For multi-omics studies, include heatmaps or pathway diagrams to visualize interactions .
- Conflict Resolution : Engage in peer debriefing with domain experts to critique experimental assumptions and interpretations .
- Ethical Compliance : Declare conflicts of interest and funding sources in all publications. Adhere to ARRIVE guidelines for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
